

A Comparative Crystallographic Guide to 3-Bromo-4-methoxyphenylacetonitrile and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4-methoxyphenylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the X-ray crystallographic data of derivatives related to **3-Bromo-4-methoxyphenylacetonitrile**. Due to the absence of publicly available crystallographic data for **3-Bromo-4-methoxyphenylacetonitrile**, this guide focuses on a comparative study with its structurally similar analogues. The insights into the solid-state conformation and intermolecular interactions of these compounds are pivotal for rational drug design and the development of new pharmaceutical agents.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for 2-(3-Bromo-4-methoxyphenyl)acetic acid, a close structural analogue of the target compound, and other halogenated phenyl derivatives. This data facilitates a comparative understanding of how substituent changes on the phenyl ring influence the crystal lattice and molecular geometry.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	z
2-(3-Bromo-4-methoxyphenyl)acetic acid[1]	C ₉ H ₉ BrO ₃	Monoclinic	P2 ₁ /c	12.5022	8.2690	9.0199	93.573	4
2,2-Dibromo-N-(4-fluorophenyl)acetamide	C ₈ H ₆ Br ₂ FNO	Monoclinic	P2 ₁ /c	9.746	10.980	9.426	96.33	4
2,6-Dibromo-4-fluorobenzonitrile	C ₇ H ₂ Br ₂ FN	Orthorhombic	Pnma	14.896	7.448	5.378	90	4

Structural Insights from 2-(3-Bromo-4-methoxyphenyl)acetic acid

The crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals significant details about the molecular conformation and intermolecular interactions.

In its molecular structure, the methoxy group is nearly coplanar with the phenyl ring.[1] However, the acetic acid substituent is tilted at an angle of 78.15 (7)° relative to the ring.[1] Analysis of the C—C—C bond angles at the substituent positions on the phenyl ring indicates the electronic properties of the substituents. The angles are 118.2 (2)° for the methoxy group,

118.4 (2) $^{\circ}$ for the acetyl group, and 121.5 (2) $^{\circ}$ for the bromine atom.[1] The larger angle at the bromine substituent suggests it is electron-withdrawing, while the smaller angles for the other groups indicate their electron-donating nature.[1]

In the crystal lattice, the molecules of 2-(3-Bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers through strong O—H \cdots O hydrogen bonds.[1]

Experimental Protocols

The determination of the crystal structure for phenylacetonitrile derivatives through X-ray crystallography follows a standardized workflow.

Synthesis and Crystallization

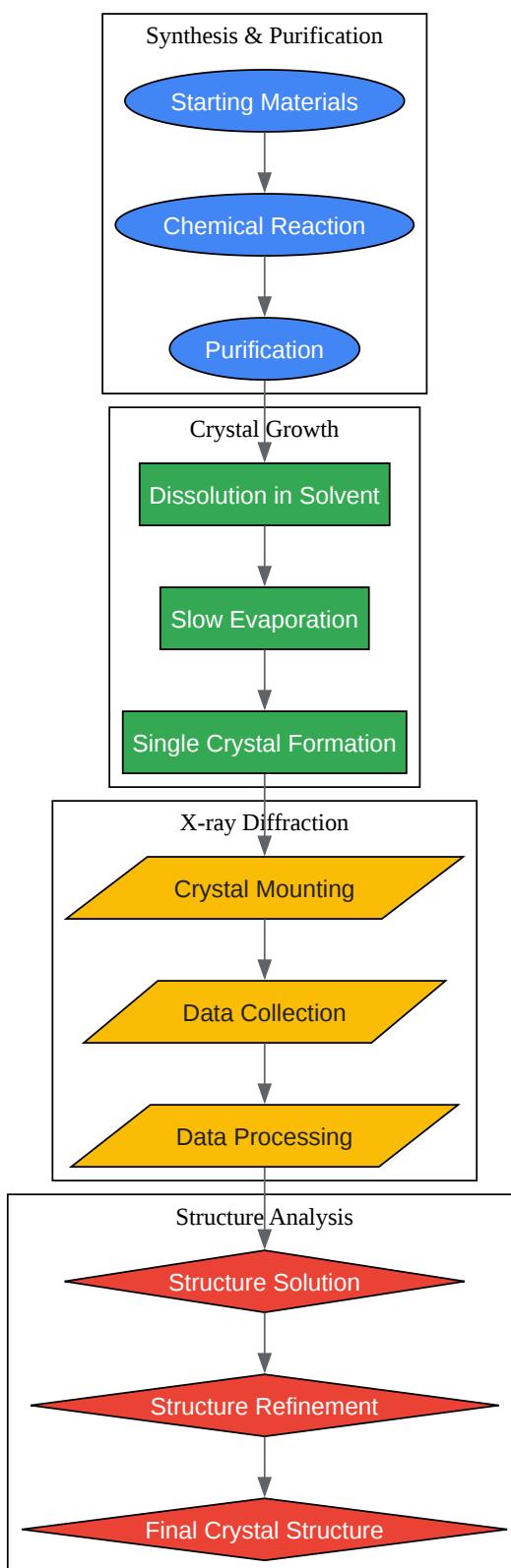
The synthesis of **3-Bromo-4-methoxyphenylacetonitrile** and its derivatives can be achieved through established organic synthesis routes, often involving the bromination of a precursor like 4-methoxyphenylacetonitrile. Following synthesis, the crucial step is the growth of high-quality single crystals suitable for X-ray diffraction. A common method for this is slow evaporation, where a saturated solution of the compound in an appropriate solvent is allowed to evaporate gradually.

X-ray Diffraction Data Collection and Structure Refinement

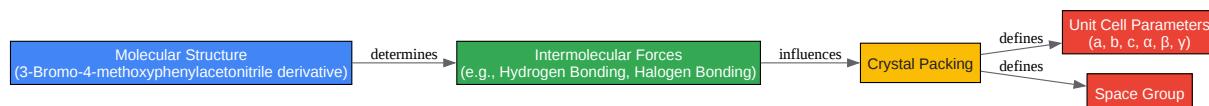
- Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.
- Data Collection: The mounted crystal is placed within an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated. To minimize thermal vibrations, data is often collected at low temperatures.
- Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- Structure Solution and Refinement: The crystal structure is solved using computational methods. The initial structural model is then refined using least-squares techniques to yield the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical relationship between the molecular structure of a substituted phenylacetonitrile and its resulting crystallographic data.

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Experimental workflow for X-ray crystallographic analysis.



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Relationship between molecular structure and crystallographic data.

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References

- 1. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
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